
4-Benzyl-2,6-dichlorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzyl-2,6-dichlorophenol is an organic compound with the molecular formula C₁₃H₁₀Cl₂O It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by chlorine atoms, and a benzyl group is attached at position 4
準備方法
Synthetic Routes and Reaction Conditions: 4-Benzyl-2,6-dichlorophenol can be synthesized through the chlorination of 4-benzylphenol. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of sulfuryl chloride (SO₂Cl₂) in the presence of a secondary amine has also been reported to produce high yields of 2,6-dichlorophenol derivatives .
化学反応の分析
Types of Reactions: 4-Benzyl-2,6-dichlorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
4-Benzyl-2,6-dichlorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as an antiseptic or disinfectant.
Industry: It is used in the production of specialty chemicals and as a precursor for other industrial compounds
作用機序
The mechanism of action of 4-Benzyl-2,6-dichlorophenol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and cell lysis. The compound’s phenolic structure allows it to denature proteins and disrupt enzymatic functions, contributing to its antimicrobial properties .
類似化合物との比較
2,6-Dichlorophenol: Similar structure but lacks the benzyl group.
4-Benzylphenol: Similar structure but lacks the chlorine atoms at positions 2 and 6.
2,4-Dichlorophenol: Chlorine atoms at different positions.
Uniqueness: 4-Benzyl-2,6-dichlorophenol is unique due to the presence of both the benzyl group and the chlorine atoms, which confer distinct chemical properties and reactivity.
特性
CAS番号 |
38932-58-0 |
|---|---|
分子式 |
C13H10Cl2O |
分子量 |
253.12 g/mol |
IUPAC名 |
4-benzyl-2,6-dichlorophenol |
InChI |
InChI=1S/C13H10Cl2O/c14-11-7-10(8-12(15)13(11)16)6-9-4-2-1-3-5-9/h1-5,7-8,16H,6H2 |
InChIキー |
NLZPGZAUQYVFHS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C(=C2)Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-5-sulfanylidene-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15175687.png)
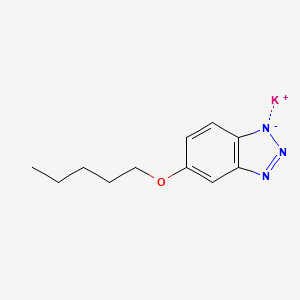


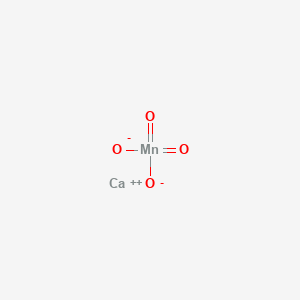
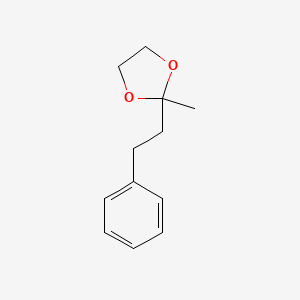
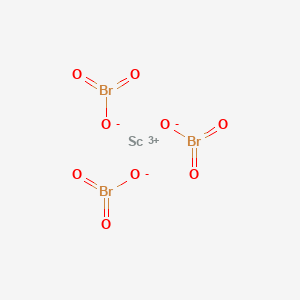
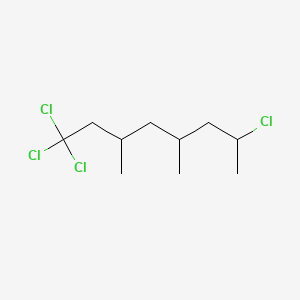
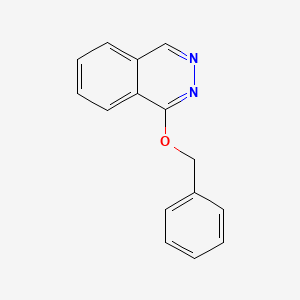
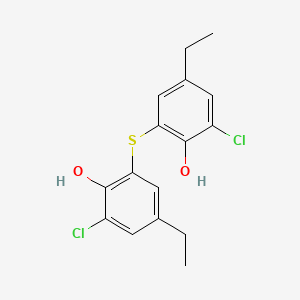


![1-[2-(4-Chlorophenyl)-2-oxoethyl]-1-ethylpiperidin-1-ium bromide](/img/structure/B15175763.png)
![tert-butyl 4-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine-1-carboxylate](/img/structure/B15175771.png)
